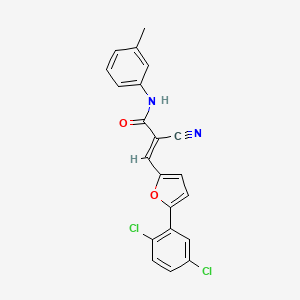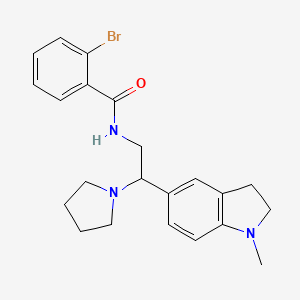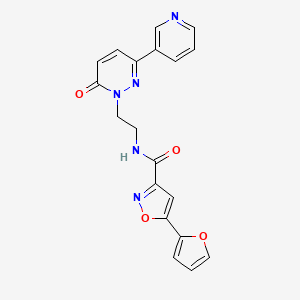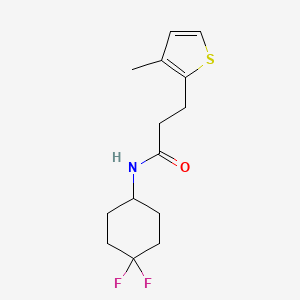
(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is a useful research compound. Its molecular formula is C21H14Cl2N2O2 and its molecular weight is 397.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Green Organic Synthesis
(E)-2-cyano-3-(furan-2-yl) acrylamide, a related compound, has been synthesized using green organic chemistry approaches, including microwave radiation. The synthesis utilized filamentous marine and terrestrial-derived fungi for enantioselective ene-reduction, producing compounds with a CN-bearing stereogenic center. The biotransformation products' absolute configuration was determined through time-dependent density functional theory (TD-DFT) calculations, showcasing the compound's potential in green chemistry applications (Jimenez et al., 2019).
Heat-Induced Contaminants in Food
Research has highlighted the relevance of compounds like acrylamide, furan, and chloropropanols as heat-induced food contaminants. These substances, formed during food processing, pose potential health risks. Studies focusing on their analysis in various foods contribute to understanding their impact and managing their presence in the food industry, which can indirectly relate to compounds like (E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(m-tolyl)acrylamide (Wenzl et al., 2007).
Broad Spectrum Cytotoxic Agents
Focused library development of 2-phenylacrylamides, which are structurally similar, has led to the identification of compounds with enhanced cytotoxicity against various cancer cell lines. This line of research demonstrates the potential of acrylamide derivatives in developing new chemotherapeutic agents (Tarleton et al., 2013).
Herbicidal Activity
The synthesis of 2-cyanoacrylates containing furan or tetrahydrofuran moieties, which are structurally related to this compound, has shown promising herbicidal activities. These studies contribute to the development of novel herbicides and understanding the structure-activity relationships of such compounds (Liu et al., 2007).
Organic Sensitizers for Solar Cells
Organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered at a molecular level for solar cell applications. The design and synthesis of these compounds, including those with cyano-acrylic acid functionalities, underscore the potential of acrylamide derivatives in enhancing the efficiency of dye-sensitized solar cells (Kim et al., 2006).
Mitigating Food Contaminants
Studies on mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food have highlighted strategies to reduce the levels of these contaminants. Understanding the formation and mitigation of such compounds is crucial for ensuring food safety and quality, which can be extrapolated to related compounds (Anese et al., 2013).
特性
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-13-3-2-4-16(9-13)25-21(26)14(12-24)10-17-6-8-20(27-17)18-11-15(22)5-7-19(18)23/h2-11H,1H3,(H,25,26)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEJYQFXHLYUDY-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)


![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)



![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)


![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)
